

Spectroscopic Analysis of Ficellomycin: A Technical Guide

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Compound of Interest

Compound Name: *Ficellomycin*

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Introduction

Ficellomycin is an antibiotic produced by the bacterium *Streptomyces ficellus*. Its unique chemical structure, featuring a 1-azabicyclo[3.1.0]hexane ring system, has drawn interest for its potential therapeutic applications. The elucidation of this complex structure was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and derivatization studies.^[1] This guide provides a summary of the available spectroscopic data and outlines the general experimental workflows involved in the analysis of **Ficellomycin**.

Data Presentation

The definitive structural analysis of **Ficellomycin** was reported by Kuo et al. in 1989, employing a suite of spectroscopic methods to characterize its intricate molecular architecture as valyl-2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine.^[1] While the comprehensive NMR, IR, and UV-Vis datasets from this seminal work are not fully detailed in publicly accessible literature, subsequent studies have provided key mass spectrometry data.

Mass Spectrometry Data

High-resolution mass spectrometry is a cornerstone in the analysis of **Ficellomycin**, confirming its elemental composition and providing insights into its fragmentation patterns.

Ion	Observed m/z	Reference
[M+H] ⁺	313.1970	[2]
[M+Na] ⁺	Reported	
MS/MS of [M+H] ⁺	Reported	[2]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **Ficellomycin** are embedded within the primary research articles. While the specific instrument parameters are not available in the public domain, a general methodology can be outlined based on standard practices for natural product characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was fundamental in determining the connectivity and stereochemistry of **Ficellomycin**.^[1] A typical protocol would involve:

- Sample Preparation: Dissolving a purified sample of **Ficellomycin** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to an appropriate concentration.
- Data Acquisition: Recording a suite of NMR experiments, including:
 - ¹H NMR to identify proton environments.
 - ¹³C NMR to identify carbon environments.
 - 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
- Data Analysis: Integrating and analyzing the resulting spectra to piece together the molecular structure.

2. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of **Ficellomycin**.^[1] A general protocol for LC-MS analysis would include:

- **Sample Preparation:** Dissolving a purified sample in a solvent compatible with liquid chromatography and mass spectrometry, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
- **Chromatographic Separation:** Injecting the sample onto a liquid chromatography system, typically with a reversed-phase column (e.g., C18), to separate **Ficellomycin** from any impurities.
- **Mass Analysis:** Introducing the eluent into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for ionization (typically Electrospray Ionization - ESI) and mass analysis. High-resolution mass spectra are acquired to determine the accurate mass of the molecular ion.
- **Tandem MS (MS/MS):** Selecting the molecular ion of **Ficellomycin** ($[M+H]^+$) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Analysis of the fragmentation pattern provides structural information.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The general procedure involves:

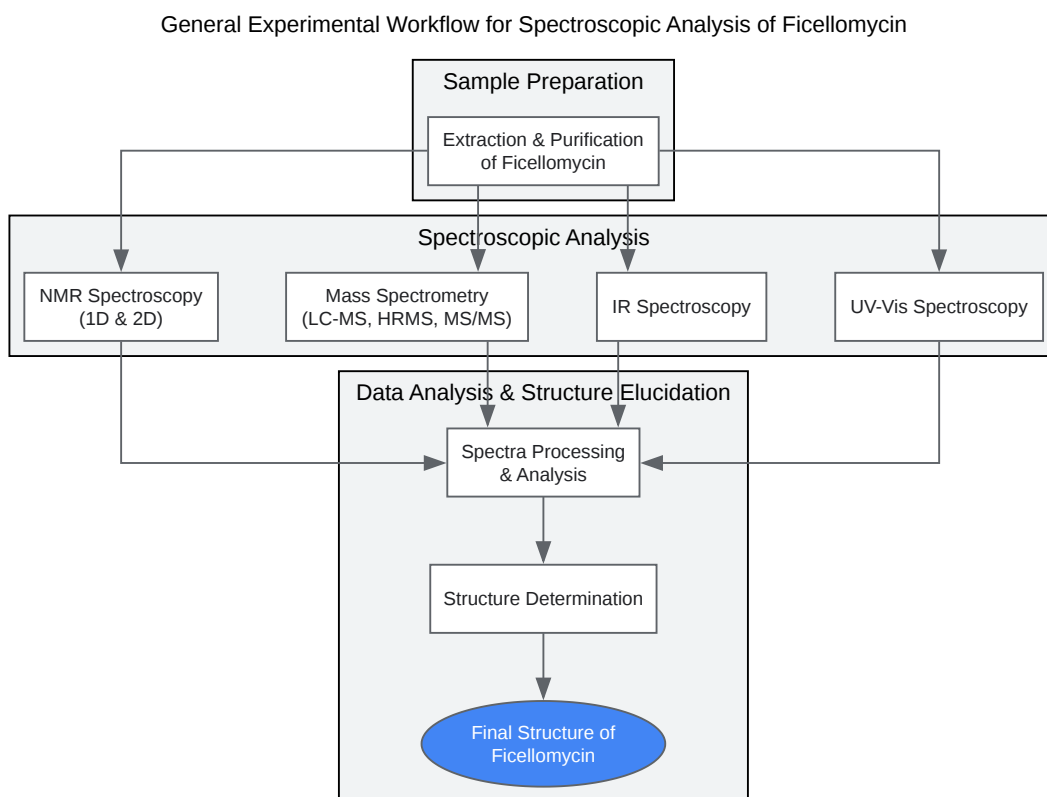
- **Sample Preparation:** Preparing the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- **Data Acquisition:** Placing the sample in an FTIR (Fourier Transform Infrared) spectrometer and acquiring the spectrum.
- **Data Analysis:** Identifying characteristic absorption bands corresponding to functional groups such as amines, amides, carboxylic acids, and alkyl groups.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores. The general protocol is as follows:

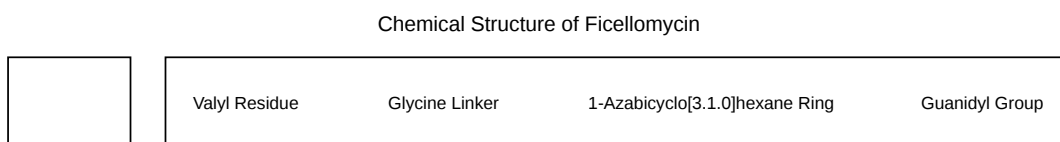
- Sample Preparation: Dissolving the purified sample in a UV-transparent solvent (e.g., methanol, ethanol, or water) to a known concentration.
- Data Acquisition: Recording the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
- Data Analysis: Identifying the wavelength(s) of maximum absorbance (λ_{max}).

Mandatory Visualization



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Caption: General workflow for the spectroscopic analysis and structure elucidation of **Ficellomycin**.



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Caption: Chemical structure of **Ficellomycin** highlighting its key functional components.

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References

- 1. Structure elucidation of ficellomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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